N''-ethyl-N-methylguanidine hydroiodide
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Overview
Description
N’'-ethyl-N-methylguanidine hydroiodide is a chemical compound with the molecular formula C4H12N3I. It is a derivative of guanidine, characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-ethyl-N-methylguanidine hydroiodide typically involves the reaction of N-ethyl-N-methylguanidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
N-ethyl-N-methylguanidine+HI→N”-ethyl-N-methylguanidine hydroiodide
Industrial Production Methods
In industrial settings, the production of N’'-ethyl-N-methylguanidine hydroiodide may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
N’'-ethyl-N-methylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of N’'-ethyl-N-methylguanidine oxides.
Reduction: Formation of ethylamine and methylamine.
Substitution: Formation of N’'-ethyl-N-methylguanidine halides.
Scientific Research Applications
N’'-ethyl-N-methylguanidine hydroiodide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’'-ethyl-N-methylguanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-methylguanidine
- N-ethylguanidine
- N,N-dimethylguanidine
Uniqueness
N’'-ethyl-N-methylguanidine hydroiodide is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties. This dual substitution enhances its reactivity and makes it suitable for specific applications that other guanidine derivatives may not fulfill.
Properties
IUPAC Name |
1-ethyl-2-methylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-3-7-4(5)6-2;/h3H2,1-2H3,(H3,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCTTASRILROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NC)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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